molecular formula C22H21NO3 B12803800 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid CAS No. 26965-33-3

1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid

Katalognummer: B12803800
CAS-Nummer: 26965-33-3
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: DEFKIYOOHWBUGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 132877 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of NSC 132877 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.

    Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

    Industrial Production: On an industrial scale, the production of NSC 132877 involves large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound.

Analyse Chemischer Reaktionen

NSC 132877 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: NSC 132877 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 132877 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: NSC 132877 is investigated for its potential in treating certain diseases, particularly those involving specific biochemical pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of NSC 132877 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These pathways often involve the modulation of enzyme activity, changes in gene expression, and the regulation of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

NSC 132877 can be compared with other similar compounds to highlight its unique properties:

    Similar Compounds: Compounds such as NSC 125973 and NSC 125973 have similar structures but differ in their specific functional groups and reactivity.

    Uniqueness: The uniqueness of NSC 132877 lies in its specific binding affinity to certain molecular targets and its distinct chemical reactivity, making it valuable in both research and industrial applications.

Eigenschaften

CAS-Nummer

26965-33-3

Molekularformel

C22H21NO3

Molekulargewicht

347.4 g/mol

IUPAC-Name

1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C22H21NO3/c24-21(23-11-9-15(10-12-23)22(25)26)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H,25,26)

InChI-Schlüssel

DEFKIYOOHWBUGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.